molecular formula C27H37N5O3 B2670284 N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922066-33-9

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2670284
CAS No.: 922066-33-9
M. Wt: 479.625
InChI Key: BGTXMQYXKCHNGY-UHFFFAOYSA-N
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Description

N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy, methyl, tetrahydroquinoline, and piperazine groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Intermediate: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Attachment of the Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Coupling with the Methoxy-Methylphenyl Group: The final step involves coupling the intermediate with the methoxy-methylphenyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary amines, or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
  • N’-(2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Uniqueness

N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the combination of tetrahydroquinoline and piperazine moieties. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O3/c1-19-7-10-25(35-4)22(16-19)29-27(34)26(33)28-18-24(32-14-12-30(2)13-15-32)21-8-9-23-20(17-21)6-5-11-31(23)3/h7-10,16-17,24H,5-6,11-15,18H2,1-4H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTXMQYXKCHNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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